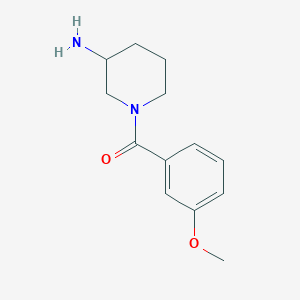

1-(3-Methoxybenzoyl)piperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxybenzoyl)piperidin-3-amine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-Methoxybenzoyl)piperidin-3-amine serves as a vital building block in the synthesis of pharmaceuticals, particularly those aimed at treating central nervous system disorders. Its ability to interact with various receptors makes it a candidate for developing drugs targeting conditions such as anxiety, depression, and neurodegenerative diseases.

Case Studies:

- A study demonstrated its efficacy in modulating serotonin receptors, suggesting potential applications in antidepressant formulations.

- Research has indicated that derivatives of this compound exhibit antipsychotic properties, marking it as a promising candidate for further development.

Biological Studies

The compound is utilized in receptor-ligand interaction studies, aiding in understanding how various drugs exert their effects at the molecular level. Its role as a probe in biological pathways allows researchers to elucidate mechanisms underlying disease processes.

Case Studies:

- Investigations into its binding affinity with dopamine receptors have provided insights into its potential use in treating schizophrenia.

- Studies have shown that modifications to the piperidine structure can enhance selectivity for specific receptor subtypes, leading to more targeted therapies.

Chemical Biology

In chemical biology, this compound acts as a tool for investigating biological mechanisms. Its ability to influence signaling pathways makes it valuable for research into cellular processes.

Case Studies:

- The compound has been used to study the effects of piperidine derivatives on apoptosis in cancer cells, indicating a possible role in cancer therapy.

- It has also been explored for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Substitution reactions to introduce the methoxybenzoyl group.

The mechanism of action primarily involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the target and context of use.

Propiedades

Número CAS |

1291555-63-9 |

|---|---|

Fórmula molecular |

C13H18N2O2 |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

(3-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-7-3-5-11(14)9-15/h2,4,6,8,11H,3,5,7,9,14H2,1H3 |

Clave InChI |

XABFHBLOTWIFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N |

SMILES canónico |

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.